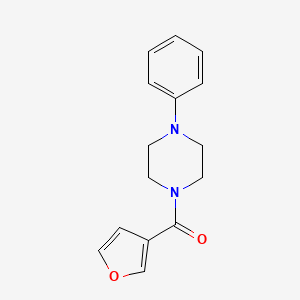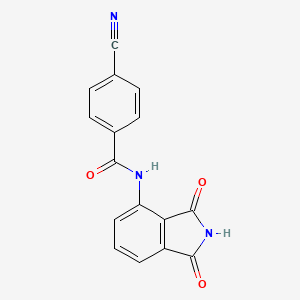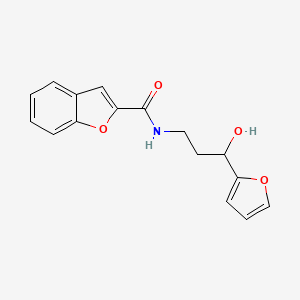![molecular formula C17H18N2O B2502159 2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole CAS No. 497229-91-1](/img/structure/B2502159.png)
2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole
Overview
Description
2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole is a type of benzimidazole . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are very versatile and are found in many natural and synthetic compounds with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole consists of a benzimidazole core with an ethyl group at the 2-position and a methoxyphenylmethyl group at the 1-position . The exact molecular structure analysis would require more specific data or computational chemistry methods.Scientific Research Applications
Antibacterial and Antiprotozoal Properties
2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole derivatives have been studied for their antibacterial and antiprotozoal properties. For instance, a study by Kühler et al. (2002) found that certain benzimidazole derivatives exhibit selective antibacterial activity against Helicobacter pylori, with some compounds showing bactericidal properties comparable to clinically used antimicrobials (Kühler et al., 2002). Pérez‐Villanueva et al. (2013) synthesized benzimidazole derivatives with potent antiprotozoal activity against parasites like Trichomonas vaginalis, outperforming metronidazole in some cases (Pérez‐Villanueva et al., 2013).
Antihistaminic Activity
Research by Iemura et al. (1986) showed that benzimidazole derivatives can exhibit H1-antihistaminic activity. They found that some derivatives, especially the 1-[2-(substituted-oxy)ethyl] compounds, showed potent antihistaminic activity in vivo (Iemura et al., 1986).
Anticancer and Antitumor Properties
Several studies have investigated the anticancer and antitumor potential of benzimidazole derivatives. Küçükbay et al. (2016) found that novel benzimidazolium bromides salts displayed antitumor activity against ovarian and prostate cancer cell lines (Küçükbay et al., 2016). Another study by Ram et al. (1992) highlighted the potential of certain benzimidazole derivatives as antineoplastic and antifilarial agents, with some compounds showing significant growth inhibition in L1210 cells (Ram et al., 1992).
EGFR Inhibitors in Cancer Treatment
Karayel (2021) conducted a study on the anti-cancer properties of benzimidazole derivatives as EGFR inhibitors, demonstrating their potential in cancer treatment (Karayel, 2021).
DNA Interaction and Cytotoxicity
Paul et al. (2015) investigated benzimidazole-based Schiff base copper(II) complexes for their DNA binding and cytotoxicity, finding significant in vitro cytotoxic effects against various cancer cell lines (Paul et al., 2015).
Miscellaneous Applications
Benzimidazole derivatives have also been studied for various other applications, such as corrosion inhibition in industrial settings (Yadav et al., 2013) and as potential prodrugs in pharmacology (Kubo et al., 1993) (Yadav et al., 2013) (Kubo et al., 1993).
Future Directions
Benzimidazoles, including 2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole, continue to be a promising pharmacophore in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring new synthesis methods, investigating their mechanisms of action, and developing new benzimidazole-based drugs.
properties
IUPAC Name |
2-ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-17-18-14-9-5-6-10-15(14)19(17)12-13-8-4-7-11-16(13)20-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTTVNGXVPOWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)
![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)



![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)
![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)
![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)
![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)

![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)